molecular formula C17H23N3O6 B2492712 1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,3-bis(2-hydroxyethyl)urea CAS No. 877640-75-0

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,3-bis(2-hydroxyethyl)urea

Cat. No.: B2492712
CAS No.: 877640-75-0
M. Wt: 365.386
InChI Key: FCZXKWBHZWXJAG-UHFFFAOYSA-N
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Description

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,3-bis(2-hydroxyethyl)urea is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzodioxin ring and the pyrrolidinone moiety suggests that it may exhibit interesting biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,3-bis(2-hydroxyethyl)urea typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,3-bis(2-hydroxyethyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,3-bis(2-hydroxyethyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,3-bis(2-hydroxyethyl)urea involves its interaction with specific molecular targets. The benzodioxin ring may interact with enzymes or receptors, modulating their activity. The pyrrolidinone moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity. The hydroxyethyl groups may increase the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone: Shares the benzodioxin ring but lacks the pyrrolidinone and hydroxyethyl groups.

    2,3-Dihydro-1,4-benzodioxin-6-ylamine: Contains the benzodioxin ring and an amine group, differing in its functional groups.

    N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide: Features the benzodioxin ring and an acetamide group, with different reactivity and applications.

Uniqueness

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,3-bis(2-hydroxyethyl)urea is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzodioxin and pyrrolidinone moieties, along with the hydroxyethyl groups, makes it a versatile compound for various applications.

Properties

IUPAC Name

3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1,1-bis(2-hydroxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O6/c21-5-3-19(4-6-22)17(24)18-12-9-16(23)20(11-12)13-1-2-14-15(10-13)26-8-7-25-14/h1-2,10,12,21-22H,3-9,11H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZXKWBHZWXJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)N(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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